molecular formula C19H20N2O3 B5634675 ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate

ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate

Cat. No. B5634675
M. Wt: 324.4 g/mol
InChI Key: WSCNGQKHTQGQTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine-3-yl)carbamate involves several steps, including the reaction of allyl-N-benzyl-aniline derivatives with sulfuric acid leading to the formation of halogeno-substituted dibenzoazepines. These intermediates can be further reacted to produce various derivatives through acetylation and other chemical transformations (Acosta Quintero et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a seven-membered azepine ring, which can adopt conformations close to the twist-boat form. This structural feature is crucial for the compound's interaction through hydrogen bonding, influencing its chemical behavior and reactivity (Acosta Quintero et al., 2019).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including electrophilic substitution, which can be influenced by the presence of N-acetyl groups. The reactions can lead to a wide range of derivatives, showing the versatile reactivity of the dibenzoazepine core (Kricka & Ledwith, 1973).

properties

IUPAC Name

ethyl N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-24-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCNGQKHTQGQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5306652

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